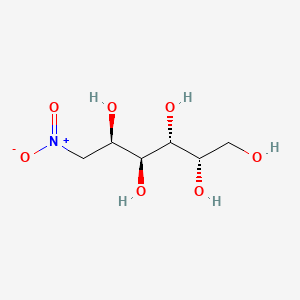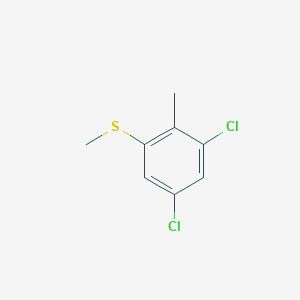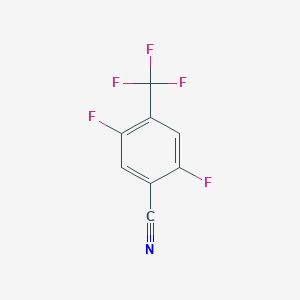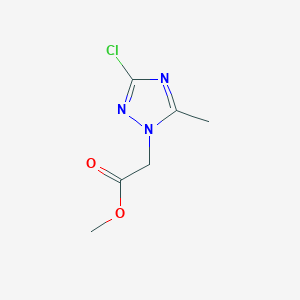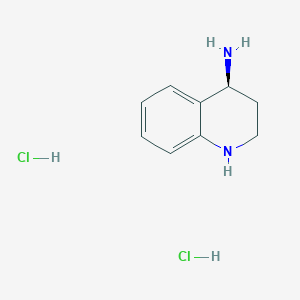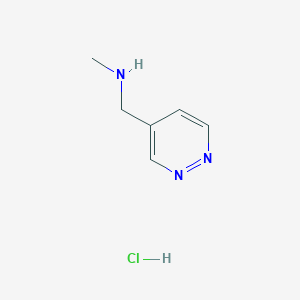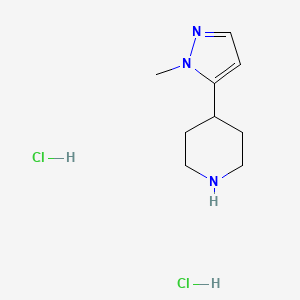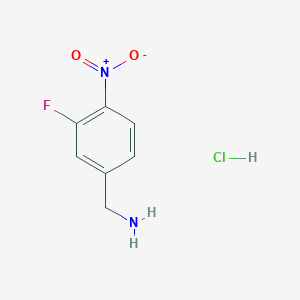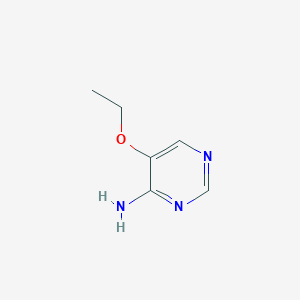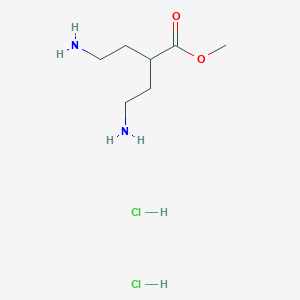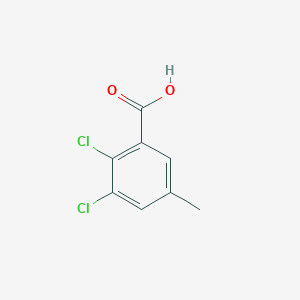
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate
Descripción general
Descripción
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Quinoline Derivatives
- Research has shown the innovative synthesis of quinolines from 2-alkenylanilines through DMAP-catalyzed cyclization, where tert-butyl quinolin-2-yl carbonate derivatives are synthesized under mild conditions. These derivatives can be further transformed into quinolinones and 2-(pseudo)haloquinolines, demonstrating the versatility of tert-butyl quinolin-2-yl carbonates in organic synthesis (Huang et al., 2016).
Cyclization and Polymerization Studies
- Another study explored the cyclization and polymerization processes involving tert-butylimines of various carbaldehydes, leading to the formation of imidazoazines. This method highlights the use of tert-butyl groups in facilitating complex cyclization reactions under flash vacuum thermolysis conditions, offering insights into the synthesis of heterocyclic compounds (Justyna et al., 2017).
Advanced Oxidation Processes
- A metal-free C3-alkoxycarbonylation process involving quinoxalin-2(1H)-ones demonstrates the eco-friendly use of tert-butyl carbazate in synthesizing quinoxaline derivatives. This process highlights the application of tert-butyl compounds in green chemistry by using K2S2O8 as an oxidant in metal- and base-free conditions (Xie et al., 2019).
Catalysis and Ligand Development
- Research into oxorhenium(V) complexes incorporating quinoline-based tridentate ligands shows the use of tert-butyl groups in the development of catalysts for oxidation reactions. These complexes demonstrate potential applications in catalysis, supported by structural characterization and electrochemical studies (Sarkar et al., 2015).
Propiedades
IUPAC Name |
tert-butyl 2-cyano-2-quinolin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13(10-17)11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFIMBJZOXHWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


